3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol is an organic compound characterized by the presence of a fluorine atom, a methylenedioxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a fluorinated benzene derivative with a methylenedioxyphenol under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the process.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced under specific conditions to yield hydroquinone derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and flame resistance.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, its phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylenedioxy group may also interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Comparison: Compared to similar compounds, 3-Fluoro-5-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methylenedioxy group, which impart distinct chemical and biological properties. These structural features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the investigation of biological activities.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLINLOKSKMWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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